8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves multiple steps, starting with the preparation of the furan derivative. The furan ring is typically nitrated to introduce the nitro group, followed by the formation of the pyrimidine and quinoline rings through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired product, with temperature and pressure being critical factors .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and other functionalized compounds.
Scientific Research Applications
8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with antimicrobial properties.
4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A compound with similar structural features and biological activities.
Uniqueness
8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is unique due to its combination of furan, pyrimidine, and quinoline rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O6 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C17H16N4O6/c1-17(2)5-7-11(8(22)6-17)12(9-3-4-10(27-9)21(25)26)13-14(18-7)19-16(24)20-15(13)23/h3-4,12H,5-6H2,1-2H3,(H3,18,19,20,23,24) |
InChI Key |
GONFSRLXWBVSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(O4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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